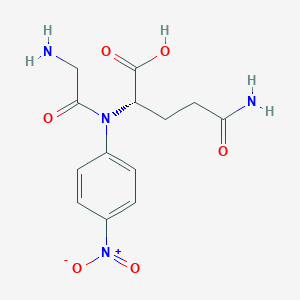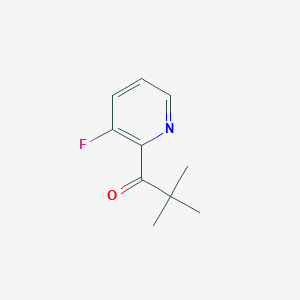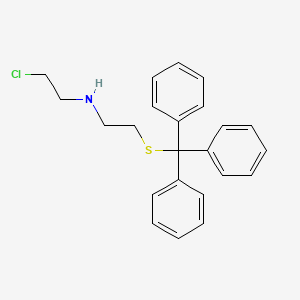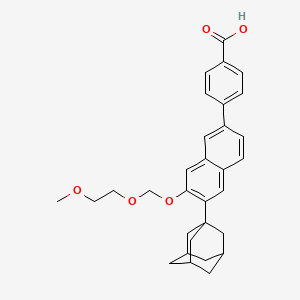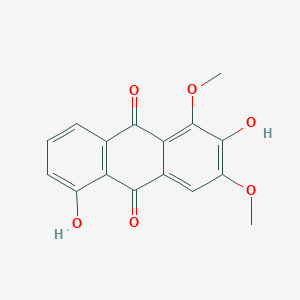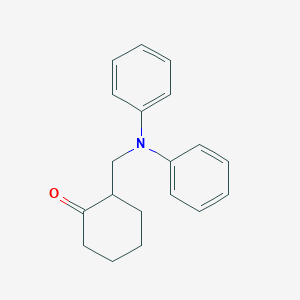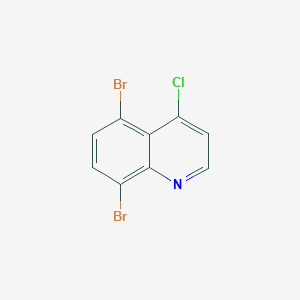
5,8-Dibromo-4-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-4-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Br2ClN and a molecular weight of 321.40 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-4-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 4-chloroquinoline using bromine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as chloroform or carbon tetrachloride at elevated temperatures to ensure complete bromination at the 5 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
5,8-Dibromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5,8-diamino-4-chloroquinoline or 5,8-dimercapto-4-chloroquinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学研究应用
5,8-Dibromo-4-chloroquinoline has several applications in scientific research:
作用机制
The mechanism of action of 5,8-Dibromo-4-chloroquinoline involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
5,8-Dibromoquinoline: Lacks the chlorine atom at the 4 position, resulting in different reactivity and biological activity.
4-Chloroquinoline: Lacks the bromine atoms at the 5 and 8 positions, leading to reduced potency in certain applications.
5,8-Difluoroquinoline: Substitutes bromine with fluorine, which significantly alters its chemical properties and biological activity.
Uniqueness
5,8-Dibromo-4-chloroquinoline is unique due to the combined presence of bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H4Br2ClN |
|---|---|
分子量 |
321.39 g/mol |
IUPAC 名称 |
5,8-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H |
InChI 键 |
YPLGFONCXFBQHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Br)C(=CC=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


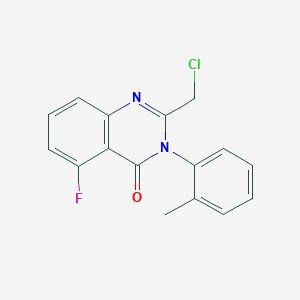
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
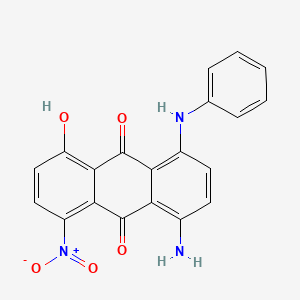
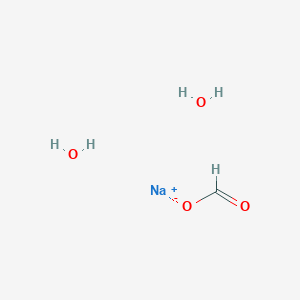
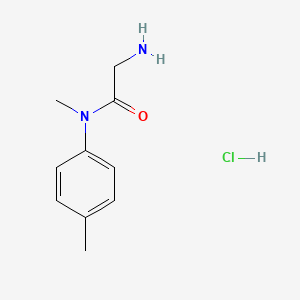
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)

